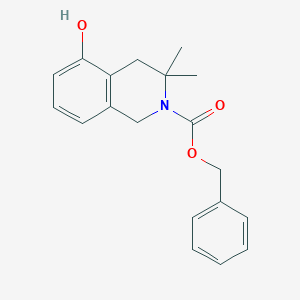
Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the isoquinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 2,3,4,5,6-d5-dimethyl-n-dodecylammonium chloride
- Methyl 6-benzyl-3-hydroxy-3,6-dimethyl-1,2-dioxane-4-carboxylate
Uniqueness
Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H21NO3 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C19H21NO3/c1-19(2)11-16-15(9-6-10-17(16)21)12-20(19)18(22)23-13-14-7-4-3-5-8-14/h3-10,21H,11-13H2,1-2H3 |
Clave InChI |
MLSWJEOFPBVDIK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(CN1C(=O)OCC3=CC=CC=C3)C=CC=C2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


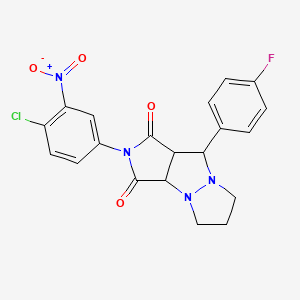
![Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate](/img/structure/B12634857.png)
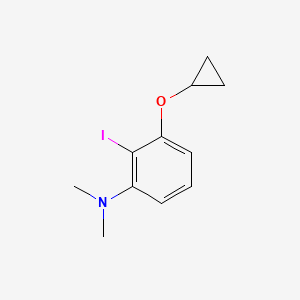


![S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate](/img/structure/B12634871.png)
![Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B12634879.png)
![(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (1/3)](/img/structure/B12634881.png)
![Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane](/img/structure/B12634886.png)
![6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one](/img/structure/B12634893.png)
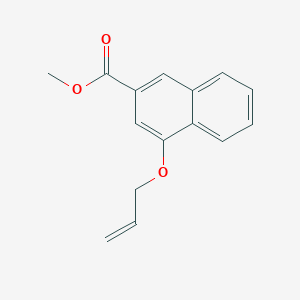
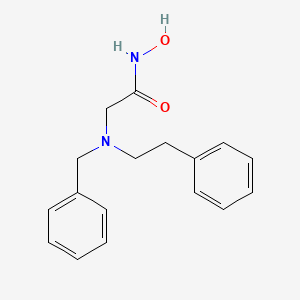
![2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12634931.png)
![1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12634932.png)
